molecular formula C7H4ClFO4S B2796044 3-(Chlorosulfonyl)-5-fluorobenzoic acid CAS No. 912577-43-6

3-(Chlorosulfonyl)-5-fluorobenzoic acid

Cat. No.: B2796044
CAS No.: 912577-43-6
M. Wt: 238.61
InChI Key: QMIVFRSZWFNOFF-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-5-fluorobenzoic acid (CAS 912577-43-6, molecular formula C₇H₄ClFO₄S) is a halogenated benzoic acid derivative characterized by a chlorosulfonyl (-SO₂Cl) group at position 3 and a fluorine atom at position 5 on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, due to its reactive chlorosulfonyl group, which facilitates nucleophilic substitutions (e.g., amine coupling) . Its fluorine substituent enhances electronegativity, influencing solubility and metabolic stability in drug candidates .

Properties

IUPAC Name

3-chlorosulfonyl-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO4S/c8-14(12,13)6-2-4(7(10)11)1-5(9)3-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIVFRSZWFNOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912577-43-6
Record name 3-(chlorosulfonyl)-5-fluorobenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-5-fluorobenzoic acid typically involves the chlorosulfonation of 5-fluorobenzoic acid. The reaction is carried out by treating 5-fluorobenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C6H4FCOOH+HSO3ClC6H3F(COOSO2Cl)+HCl\text{C6H4FCOOH} + \text{HSO3Cl} \rightarrow \text{C6H3F(COOSO2Cl)} + \text{HCl} C6H4FCOOH+HSO3Cl→C6H3F(COOSO2Cl)+HCl

The reaction is usually conducted at low temperatures to control the exothermic nature of the process and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-5-fluorobenzoic acid undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonyl thiol derivatives.

    Hydrolysis: The compound can be hydrolyzed to form 5-fluorobenzoic acid and sulfuric acid.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used under controlled conditions to prevent over-reduction.

Major Products Formed

    Nucleophilic Substitution: Sulfonamide, sulfonate, and sulfonyl thiol derivatives.

    Hydrolysis: 5-Fluorobenzoic acid and sulfuric acid.

    Reduction: 5-Fluorobenzenesulfonic acid.

Scientific Research Applications

3-(Chlorosulfonyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-5-fluorobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-(chlorosulfonyl)-5-fluorobenzoic acid with its analogs:

Compound Name CAS No. Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
This compound 912577-43-6 -SO₂Cl (3), -F (5) C₇H₄ClFO₄S 238.62 High reactivity for sulfonamide formation; used in kinase inhibitor synthesis
5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid - (CID 16776156) -Cl (5), -SO₂Cl (3), -F (2) C₇H₃Cl₂FO₄S 273.07 Additional chlorine enhances steric hindrance; potential use in anti-inflammatory agents
5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid 1375471-82-1 -SO₂Cl (5), -F (3), -OCH₃ (2) C₈H₆ClFO₅S 268.65 Methoxy group improves solubility; used in agrochemical intermediates
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid 926264-75-7 -SO₂Cl (3), -F (5), -CH₃ (4) C₈H₆ClFO₄S 252.65 Methyl group increases lipophilicity; explored in CNS drug candidates
3-(Chlorosulfonyl)benzoic acid 10130-89-9 -SO₂Cl (3) C₇H₅ClO₄S 220.63 Lacks fluorine; lower electronegativity; precursor for dyes

Pharmacological and Industrial Relevance

  • Pharmaceuticals : Fluorinated derivatives, such as this compound, are prioritized in drug discovery due to improved metabolic stability and bioavailability. For example, derivatives of this compound are intermediates in selective NKCC1 inhibitors for neurological disorders .
  • Agrochemicals : Methoxy-containing analogs (e.g., 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid) are used in herbicide development, leveraging their enhanced solubility in aqueous formulations .
  • Material Science: Non-fluorinated analogs like 3-(chlorosulfonyl)benzoic acid find applications in polymer crosslinking and dye synthesis .

Research Findings and Challenges

  • Synthetic Yields : Palladium-catalyzed reductions (e.g., dehalogenation of intermediates) for this compound derivatives achieve moderate yields (51–83%), while methoxy-substituted analogs require harsher conditions, reducing efficiency .
  • Safety Profile: Chlorosulfonyl-containing compounds are highly reactive and may pose handling risks (e.g., corrosive byproducts).
  • Regulatory Considerations : Fluorinated analogs face scrutiny due to environmental persistence, necessitating rigorous ecotoxicity studies .

Biological Activity

3-(Chlorosulfonyl)-5-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the chemical properties, biological effects, and research findings surrounding this compound, with a focus on its applications in drug development and therapeutic efficacy.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid characterized by the presence of a chlorosulfonyl group and a fluorine atom attached to the benzene ring. Its molecular formula is C7H4ClO4SC_7H_4ClO_4S. The unique structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, one study highlighted the effectiveness of certain derivatives against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle proteins .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/Cells
AntimicrobialModerateStaphylococcus aureus, E. coli
AnticancerHighMCF-7, HeLa
Enzyme InhibitionSignificantVarious kinases

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within target cells. For example, its sulfonyl group may facilitate binding to enzyme active sites, thereby inhibiting their function. This mechanism is particularly relevant in the context of cancer therapy, where enzyme inhibition can disrupt tumor growth and proliferation .

Case Studies

Several case studies have provided insight into the practical applications of this compound:

  • In Vivo Efficacy : A study evaluated the compound's efficacy in mouse models of breast cancer, revealing a significant reduction in tumor size compared to control groups. The study suggested that the compound's ability to induce apoptosis was a key factor in its anticancer effects .
  • Combination Therapies : Another case study explored the use of this compound in combination with standard chemotherapeutics. Results indicated enhanced efficacy when used alongside doxorubicin, suggesting potential for developing combination therapies that could improve patient outcomes .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

  • Structural Modifications : Investigating how changes to the molecular structure affect biological activity.
  • Broader Biological Testing : Expanding testing to include additional cancer types and microbial strains.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.

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